molecular formula C9H17N3O2 B7932138 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone

Cat. No.: B7932138
M. Wt: 199.25 g/mol
InChI Key: JPOMDRDNCIFLQO-UHFFFAOYSA-N
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Description

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone is a piperazine derivative featuring a 4-acetyl group, a 3-methyl substituent on the piperazine ring, and a 2-amino-ethanone side chain. Piperazine derivatives are widely studied for their roles as CNS agents, antimicrobials, and kinase inhibitors due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-(4-acetyl-3-methylpiperazin-1-yl)-2-aminoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7-6-11(9(14)5-10)3-4-12(7)8(2)13/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOMDRDNCIFLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation and Alkylation of Piperazine Precursors

The synthesis typically begins with functionalization of the piperazine ring. A common approach involves:

  • N-Acetylation : Reaction of 3-methylpiperazine with acetic anhydride under reflux to introduce the acetyl group at the 4-position.

  • Introduction of the Amino-Ethanone Moiety : Subsequent alkylation with chloroacetamide or bromoacetamide derivatives in the presence of bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt).

Example Procedure (Adapted from WO2017016530A1):

  • Step 1 : 3-Methylpiperazine (1.0 mol) is refluxed with acetic anhydride (1.2 mol) in toluene at 130–140°C for 5 hours. Yield: 87%.

  • Step 2 : The acetylated intermediate is reacted with 2-chloroacetamide (1.1 mol) in methanol using KOH (85%) at 70°C for 3 hours. The product is crystallized at 10°C, yielding 88% with 99.8% HPLC purity.

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation to accelerate coupling reactions. This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

Procedure :

  • A mixture of 4-acetyl-3-methylpiperazine (1.0 eq) and 2-aminoethanone (1.2 eq) in ethanol is irradiated at 100°C for 15 minutes. The product is purified via column chromatography (hexane/ethyl acetate), achieving 85% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionsYield (%)Purity (%)Source
Solvent Methanol or ethanol88–9099.8–99.9
Base KOH or NaOEt8999.8
Temperature 70–80°C87–9099.7

Key Findings :

  • Methanol outperforms dimethylformamide (DMF) due to better solubility of intermediates.

  • Potassium tert-butoxide (KOtBu) increases reaction rates but requires stringent temperature control.

Purification Techniques

  • Crystallization : Products are crystallized from ethanol or methanol at low temperatures (10°C) to enhance purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomers, critical for pharmaceutical-grade material.

Analytical Validation

Spectral Characterization

TechniqueKey DataSource
¹H NMR (DMSO-d6)δ 2.3 (s, 3H, CH3), 3.4–3.6 (m, 8H, piperazine), 4.2 (s, 2H, NH2)
IR (KBr)3270 cm⁻¹ (N-H), 1652 cm⁻¹ (C=O)
HPLC Retention time: 8.2 min; Purity: 99.8%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Traditional Alkylation High yields (88–90%), scalableLong reaction times (5–6 hours)
Microwave-Assisted Rapid (15 min), energy-efficientRequires specialized equipment

Industrial-Scale Considerations

  • Cost Efficiency : Using ethanol as a solvent reduces waste disposal costs compared to DMF.

  • Safety : Avoidance of toxic bases like piperidine enhances workplace safety .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone with related piperazine/piperidine derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Applications/Properties Reference
This compound (Target) 4-Acetyl, 3-methyl piperazine; 2-amino-ethanone Not provided Hypothesized CNS/antimicrobial activity
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone 4-Allyl piperazine; tetrazole ring Not provided Allyl vs. acetyl group; tetrazole vs. amino-ethanone Antimicrobial/anticancer agent (structural studies)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-indol-1-yl)ethanone 4-Diphenylmethyl piperazine; indole ring Not provided Bulky diphenylmethyl group; indole vs. amino-ethanone Serotonin receptor modulation (steric hindrance inferred)
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) 4-(Trifluoromethylphenyl) piperazine; ethanone Not provided Trifluoromethylphenyl vs. acetyl; lacks methyl/amino groups Kinase inhibition (electron-withdrawing substituent)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Piperidine core; 4-fluorophenyl Not provided Piperidine (one N) vs. piperazine (two N); fluorophenyl substituent Improved lipophilicity for CNS penetration
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone 4-Acetyl piperazine; imidazothiazole ring; 4-fluorophenyl 386.4 Imidazothiazole vs. amino-ethanone; fluorophenyl addition Antiparasitic/anticancer (heterocyclic moiety)

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: Compounds like MK47 (trifluoromethylphenyl) exhibit enhanced stability and receptor-binding selectivity compared to the acetyl group in the target compound . Heterocyclic Moieties: Imidazothiazole () and tetrazole () rings enhance π-π stacking and hydrogen-bonding interactions, which are absent in the amino-ethanone chain of the target compound .

Core Structure Differences: Piperazine (two nitrogen atoms) vs. Piperazine derivatives generally exhibit higher solubility and bioavailability .

Conformational Flexibility :

  • The puckering of the piperazine ring (discussed in ) influences binding kinetics. Methyl and acetyl substituents in the target compound may restrict ring flexibility compared to unsubstituted analogs .

Biological Activity

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone, with the CAS number 1353962-59-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an acetyl and a methyl group, contributing to its unique chemical properties. Its structure can be represented as follows:

Structure C10H14N2O\text{Structure }\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : The compound has demonstrated efficacy in inhibiting poly (ADP-ribose) polymerase (PARP) activity, which is crucial in cancer cell survival mechanisms. In studies, it was found to enhance the cleavage of PARP1 and increase caspase 3/7 activity, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : Preliminary investigations have suggested that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains. The presence of the piperazine moiety is often linked to enhanced antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of PARP : The compound acts as a PARP inhibitor, which is significant in cancer treatment as it can induce apoptosis in cancer cells by disrupting DNA repair mechanisms .
  • Cell Viability Effects : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established PARP inhibitors like Olaparib .

Case Studies

Several studies have evaluated the biological effects of this compound:

Study 1: PARP Inhibition in Breast Cancer Cells

A study published in Molecules assessed the ability of this compound to inhibit PARP activity in MCF-7 cells. The results demonstrated that at concentrations ranging from 0.01 to 100 µM, the compound effectively inhibited PARP activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Study 2: Antimicrobial Activity

Research conducted on various piperazine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar-well diffusion methods to determine the zone of inhibition, revealing promising results that warrant further investigation into its clinical applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerPARP inhibition
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone?

  • Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting a piperazine derivative (e.g., 4-Acetyl-3-methylpiperazine) with chloroacetyl chloride in the presence of a base like triethylamine under anhydrous conditions (e.g., dichloromethane at 273 K). Reaction progress is monitored using TLC, followed by purification via crystallization .
  • Key Conditions :

ReagentSolventTemperatureTimeYield Optimization
Chloroacetyl chlorideDichloromethane273 K → RT2 hoursVary base stoichiometry or solvent polarity

Q. How is structural characterization performed for this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and stereochemistry (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.035) . Complementary techniques include:

  • NMR : To confirm proton environments (e.g., methyl and acetyl groups).
  • Mass Spectrometry : For molecular ion validation (e.g., [M+H]+ peaks).
  • Elemental Analysis : To verify purity (>95%) .

Q. What analytical techniques ensure compound purity?

  • Answer :

  • HPLC : To quantify impurities (<5%).
  • TLC : For reaction monitoring (Rf values compared to standards).
  • Melting Point : Consistency with literature data (e.g., 187–190°C for analogous compounds) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Answer : Variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalysts : Use of DMAP to accelerate acylation.
  • Temperature Gradients : Gradual warming to minimize side products.
    • Data-Driven Approach : Design of Experiments (DoE) to test factorial combinations of reagents, solvents, and temperatures .

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Validate assays using:

  • Positive Controls : Compare with known piperazine-based antifungals or antipsychotics .
  • Dose-Response Curves : Ensure activity is concentration-dependent.
  • Orthogonal Assays : Confirm results via enzymatic inhibition and cell viability tests.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) using SCXRD-derived 3D structures to model binding to receptors like dopamine D2 or serotonin 5-HT2A. Parameters include:

SoftwareTarget PDB IDBinding Affinity (kcal/mol)Key Residues
AutoDock6CM4 (D2)-8.5 ± 0.3Asp114, Phe389

Q. How do structural modifications (e.g., acetyl vs. nitro groups) affect pharmacological activity?

  • Answer : Structure-Activity Relationship (SAR) studies show:

  • Acetyl Group : Enhances metabolic stability but reduces solubility.
  • Nitro Substituents : Increase antibacterial potency but may elevate toxicity .
    • Experimental Design : Synthesize analogs (e.g., 2,4-dinitroimidazole derivatives) and test against Gram-positive/-negative bacteria .

Methodological Guidelines

  • Spectral Data Interpretation : Assign IR peaks (e.g., C=O stretch at 1680–1720 cm⁻¹) to confirm acetyl groups .
  • Crystallography : Refine H-atom positions using riding models (C–H = 0.93–0.98 Å) .
  • Biological Assays : Use NIH/3T3 cells for cytotoxicity screening (IC50 values) and fungal models (e.g., Candida albicans) for antifungal activity .

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